N-Boc-N-ethyl-4-oxopentylamine molecular weight and formula
N-Boc-N-ethyl-4-oxopentylamine molecular weight and formula
An In-Depth Technical Guide to N-Boc-N-ethyl-4-oxopentylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Boc-N-ethyl-4-oxopentylamine, a specialized bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. This document elucidates the core physicochemical properties, including its molecular formula and weight, and offers expert insights into its synthesis, purification, and strategic applications. Methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design.
Core Molecular Attributes
N-Boc-N-ethyl-4-oxopentylamine, systematically named tert-butyl ethyl(4-oxopentyl)carbamate, is a carbamate-protected amine featuring a terminal ketone. This unique combination of a protected secondary amine and a reactive carbonyl group makes it a valuable building block for the synthesis of more complex molecular architectures.
Molecular Formula and Weight
The fundamental properties of N-Boc-N-ethyl-4-oxopentylamine are summarized in the table below. The molecular weight is a calculated value based on its chemical structure.
| Property | Value |
| Chemical Name | tert-butyl ethyl(4-oxopentyl)carbamate |
| Molecular Formula | C₁₂H₂₃NO₃ |
| Molecular Weight | 229.32 g/mol (Calculated) |
| Canonical SMILES | C=C(C)C(=O)N(CC)C(=O)OC(C)(C)C |
Structural Elucidation
The structure of N-Boc-N-ethyl-4-oxopentylamine incorporates a pentylamine backbone with a ketone at the 4-position. The amine is protected with both a tert-butoxycarbonyl (Boc) group and an ethyl group. The Boc protecting group is instrumental in synthetic strategies, offering stability under a range of conditions while allowing for facile deprotection when required[1][2].
Caption: 2D Chemical Structure of N-Boc-N-ethyl-4-oxopentylamine.
Synthesis and Purification Strategies
The synthesis of N-Boc-N-ethyl-4-oxopentylamine can be approached through a multi-step sequence, typically involving the protection and alkylation of a suitable precursor. The choice of synthetic route will depend on the starting materials available and the desired scale of the reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the ethyl and Boc groups from the nitrogen atom, and the disconnection of the aminopentanone backbone.
Caption: Retrosynthetic pathway for N-Boc-N-ethyl-4-oxopentylamine.
Experimental Protocol: A Proposed Synthesis
The following is a proposed, logical synthesis based on established chemical principles for N-alkylation and N-Boc protection of amines[3][4].
Step 1: N-Ethylation of 5-Amino-2-pentanone
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Reaction Setup: To a solution of 5-amino-2-pentanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents).
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Addition of Alkylating Agent: Cool the mixture to 0 °C and add an ethylating agent such as ethyl iodide or ethyl bromide (1.1 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-ethyl-5-amino-2-pentanone.
Step 2: N-Boc Protection
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Reaction Setup: Dissolve the crude N-ethyl-5-amino-2-pentanone from the previous step in a suitable solvent like DCM or tetrahydrofuran (THF).
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Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution. The reaction is typically carried out at room temperature.
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Reaction Monitoring: Stir the reaction mixture for 4-12 hours. Monitor for the disappearance of the starting material by TLC.
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Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-N-ethyl-4-oxopentylamine.
Applications in Research and Development
The bifunctional nature of N-Boc-N-ethyl-4-oxopentylamine makes it a versatile intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.
Elaboration of the Ketone Moiety
The ketone functional group can undergo a wide range of chemical transformations, including:
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Reductive Amination: To introduce a new amino group, creating a diamine structure.
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Wittig Reaction: To form a carbon-carbon double bond.
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Grignard and Organolithium Additions: To introduce new carbon substituents and form a tertiary alcohol.
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Aldol Condensation: To form α,β-unsaturated ketones.
Deprotection and Derivatization of the Amine
The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to liberate the secondary amine. This free amine can then be used in a variety of coupling reactions:
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Amide Bond Formation: Coupling with carboxylic acids to form amides, a common linkage in many drug molecules.
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Sulfonamide Formation: Reaction with sulfonyl chlorides.
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Further N-Alkylation: Introduction of additional substituents on the nitrogen atom.
The strategic use of the Boc protecting group allows for the selective modification of other parts of the molecule while the amine remains unreactive.
Handling and Storage
Storage: N-Boc-N-ethyl-4-oxopentylamine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-Boc-N-ethyl-4-oxopentylamine is a valuable and versatile building block for organic synthesis. Its unique combination of a protected secondary amine and a ketone allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The synthetic protocols and applications discussed in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their synthetic strategies effectively.
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